molecular formula C11H9ClN2O B11723106 1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one CAS No. 100479-59-2

1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one

Katalognummer: B11723106
CAS-Nummer: 100479-59-2
Molekulargewicht: 220.65 g/mol
InChI-Schlüssel: MJNOVIVUZLCKLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one is a chemical compound that features a chloro-substituted phenyl ring and an imidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one can be achieved through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with 3-chloroacetophenone in the presence of a base such as aqueous sodium hydroxide in methanol. The reaction mixture is then purified using silica gel column chromatography to obtain the desired product in good purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one involves its interaction with biological targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. This can lead to various biological effects, including antimicrobial and antifungal activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one is unique due to the presence of both a chloro group and an imidazole moiety, which can confer specific chemical and biological properties. The chloro group can participate in various substitution reactions, while the imidazole ring can interact with biological targets, making this compound versatile for different applications.

Eigenschaften

CAS-Nummer

100479-59-2

Molekularformel

C11H9ClN2O

Molekulargewicht

220.65 g/mol

IUPAC-Name

1-(3-chloro-4-imidazol-1-ylphenyl)ethanone

InChI

InChI=1S/C11H9ClN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3

InChI-Schlüssel

MJNOVIVUZLCKLI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.